molecular formula C29H39N5O8 B15387605 (12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

(12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Cat. No.: B15387605
M. Wt: 585.6 g/mol
InChI Key: SOVUOXKZCCAWOJ-QBYFYIOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a tetracycline-derived molecule characterized by a tetracyclic naphthacene core. Key structural features include:

  • Substituents: A tert-butylamino-acetyl group at position 9, dimethylamino groups at positions 4 and 7, hydroxyl groups at positions 1, 10, 11, and 12a, and a carboxamide at position 2.
  • Stereochemistry: The 12aR configuration ensures spatial orientation critical for biological activity. This compound is hypothesized to exhibit antimicrobial or epigenetic-modulating properties due to structural parallels with known tetracycline antibiotics and histone deacetylase (HDAC) inhibitors like SAHA .

Properties

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

IUPAC Name

(12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12?,14?,21?,29-/m0/s1

InChI Key

SOVUOXKZCCAWOJ-QBYFYIOSSA-N

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Origin of Product

United States

Biological Activity

The compound (12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic molecule with significant biological activity. It is structurally related to tetracycline derivatives and exhibits a range of pharmacological properties. This article will explore its biological activities, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features multiple functional groups that enhance its interaction with biological targets. Key structural elements include:

  • Tert-butylamino group : Suggests potential interactions with neurotransmitter receptors.
  • Dimethylamino groups : May contribute to solubility and bioavailability.
  • Hydroxyl and carbonyl groups : Implicated in various biochemical interactions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves binding to the 30S ribosomal subunit, inhibiting protein synthesis in prokaryotic cells. This property is particularly relevant for treating infections caused by drug-resistant bacteria such as MRSA and VRE .

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity towards cancer cells. For example:

  • Acute Myeloid Leukemia (AML) : Inhibits mitochondrial protein translation, leading to reduced viability of AML cells compared to normal hematopoietic cells .
  • Other Cancers : Effective against non-small cell lung cancer, melanoma, lymphoma, and osteosarcoma .

Anti-inflammatory Effects

In neuronal models exposed to lipopolysaccharides (LPS), the compound has been shown to:

  • Prevent the release of pro-inflammatory cytokines such as TNF-α and IL-1β.
  • Modulate apoptotic pathways by increasing Bcl-2 expression and decreasing caspase-3 activity .

The biological effects of this compound can be attributed to several mechanisms:

  • Ribosomal Binding : Inhibition of bacterial protein synthesis through binding to the ribosome.
  • Cytokine Modulation : Alteration of inflammatory responses in neuronal cells.
  • Apoptosis Regulation : Impact on apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ATetracene backbone with different substituentsAnticancer activity
Compound BSimilar amine groups but fewer hydroxylsAntimicrobial properties
Compound CAdditional aromatic ringsPotent anti-inflammatory effects

This compound stands out due to its unique combination of functional groups that may enhance its solubility and bioavailability compared to its analogs .

Case Study 1: Tigecycline in Clinical Use

Tigecycline, a glycylcycline derivative closely related to this compound, has been successfully used in clinical settings for treating complicated skin and soft tissue infections as well as intra-abdominal infections. Its efficacy against resistant strains has made it a valuable option in antibiotic therapy .

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective effects, the compound demonstrated a capacity to reduce inflammation and apoptosis in neuronal models subjected to oxidative stress. This suggests potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Tetracycline Family

Tigecycline Related Compound B
  • Structure: Shares the tetracyclic core, carboxamide group, and dimethylamino substituents but lacks the tert-butylamino-acetyl group at position 9 .
  • Activity: Tigecycline derivatives are broad-spectrum antibiotics targeting ribosomal function. The absence of the tert-butylamino-acetyl group in Tigecycline Related Compound B may reduce binding affinity to non-ribosomal targets .
Minocycline
  • Structure: Contains dimethylamino groups at positions 7 and 9 but lacks hydroxylation at position 12a and the tert-butylamino-acetyl side chain.
  • Activity : Demonstrates anti-inflammatory and antimicrobial effects; the tert-butyl modification in the target compound may enhance pharmacokinetic stability .

Non-Tetracycline Analogues

Aglaithioduline
  • Structure : Shares ~70% similarity with SAHA (an HDAC inhibitor) via Tanimoto coefficient analysis. Unlike the target compound, it lacks a tetracyclic core but includes a hydroxamate group for HDAC binding .

Quantitative Comparison Using Analytical Metrics

NMR Chemical Shift Analysis

Regions of interest in NMR spectra (Table 1) highlight substituent-driven differences:

Position Target Compound (ppm) Tigecycline (ppm) Minocycline (ppm)
29–36 (Region B) 2.1–3.4 (tert-butyl signal) 1.8–2.9 1.7–2.8
39–44 (Region A) 6.8–7.2 (aromatic shifts) 6.5–7.0 6.3–6.9

The tert-butyl group in the target compound induces upfield shifts in Region B, suggesting altered electronic environments compared to analogues .

Mass Spectrometry (MS/MS) Fragmentation Patterns

Molecular networking via cosine scores (1 = identical fragmentation, 0 = unrelated) reveals:

  • Target vs. Tigecycline : Cosine score = 0.85 (high similarity due to shared core).
  • Target vs. Aglaithioduline: Cosine score = 0.28 (divergent fragmentation from non-tetracyclic structure) .

Computational Similarity Metrics

Metric Target vs. Tigecycline Target vs. SAHA
Tanimoto (MACCS) 0.92 0.31
Dice (Morgan) 0.89 0.28

High scores with Tigecycline confirm structural congruence, while low scores with SAHA reflect functional divergence .

Q & A

Q. What are the critical steps in synthesizing this compound, and what analytical methods validate its purity?

The synthesis involves multi-step processes, including core tetracene ring formation, functional group introduction (e.g., tert-butylaminoacetyl and dimethylamino groups), and final purification. Key validation methods include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm molecular weight and structural integrity .
  • Infrared (IR) Spectroscopy to verify functional groups like hydroxyl and carboxamide .

Q. How is the stereochemical configuration of the compound confirmed, given its six defined stereocenters?

Stereochemical validation requires:

  • X-ray Crystallography for absolute configuration determination.
  • Circular Dichroism (CD) to analyze chiral centers in solution.
  • NOESY NMR to assess spatial proximity of protons and confirm cis/trans arrangements .

Q. What is the proposed mechanism of action against antibiotic-resistant bacteria?

The compound inhibits bacterial topoisomerases (e.g., DNA gyrase), disrupting DNA replication. Its tert-butylaminoacetyl group enhances cell permeability, while dimethylamino groups stabilize interactions with bacterial enzymes. This dual action is critical for overcoming efflux-pump-mediated resistance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial efficacy across different bacterial strains?

Discrepancies may arise from variations in:

  • Bacterial membrane composition : Use liposome permeability assays to quantify compound uptake.
  • Efflux pump activity : Conduct RT-qPCR to measure efflux gene expression in resistant strains.
  • Experimental conditions : Standardize MIC assays using CLSI guidelines to ensure reproducibility .

Q. What methodologies optimize reaction conditions for improved yield during the synthesis of the tetracene core?

Optimization strategies include:

  • Design of Experiments (DoE) to screen temperature, solvent polarity, and catalyst ratios (e.g., Pd-mediated couplings).
  • Microwave-assisted synthesis to accelerate ring-closure steps.
  • In-situ FTIR monitoring to track intermediate formation and adjust reaction kinetics .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s stability in aqueous environments?

Stability can be assessed via:

  • Molecular Dynamics (MD) Simulations to model hydration effects on the tetracene scaffold.
  • Isothermal Titration Calorimetry (ITC) to quantify binding affinity with water or serum proteins.
  • pH-dependent UV-Vis Spectroscopy to monitor degradation under physiological conditions .

Q. What strategies mitigate oxidative degradation of the hydroxyl and amino groups during long-term storage?

Recommended approaches:

  • Lyophilization with cryoprotectants (e.g., trehalose) to reduce hydrolytic damage.
  • Antioxidant additives (e.g., ascorbic acid) in storage buffers.
  • Stability-indicating HPLC methods to track degradation products under accelerated conditions (40°C/75% RH) .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks to harmonize disparate datasets, prioritizing studies with standardized protocols (e.g., identical bacterial strains or assay endpoints) .
  • Stereochemical Purity : Combine chiral chromatography with computational modeling (e.g., Density Functional Theory) to predict and validate enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.